1,2-Didocosahexaenoyl-3-oleoyl Glycerol

Oxidative Stability Lipid Oxidation Structured Lipids

This regioisomerically pure sn-1,2-DHA-3-oleoyl TAG is essential for studying lipase sn-1,3 regioselectivity and DHA oxidative stability without regioisomer interference. Unlike undefined fish oil TAG mixtures or alternate regioisomers (e.g., 1,2-oleoyl-3-DHA, CAS 116198-39-1), only this defined species delivers reproducible enzymatic hydrolysis kinetics and unambiguous MS/MS quantification. Secure research-grade purity for your structured lipid, lipase specificity, or lipidomics method development.

Molecular Formula C65H102O5
Molecular Weight 963.526
CAS No. 175029-92-2
Cat. No. B568891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Didocosahexaenoyl-3-oleoyl Glycerol
CAS175029-92-2
Synonyms(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1-[[(9Z)-9-Octadecenyloxy]methyl]-1,2-ethanediyl Ester; 
Molecular FormulaC65H102O5
Molecular Weight963.526
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
InChIInChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-62-63(61-68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50-
InChIKeyQFOADBFIUMJTSM-ZAIXUJORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Didocosahexaenoyl-3-oleoyl Glycerol (CAS 175029-92-2): A Regiospecific Triacylglycerol with sn-1,2 DHA and sn-3 Oleic Acid Configuration


1,2-Didocosahexaenoyl-3-oleoyl Glycerol (CAS 175029-92-2) is a highly defined, synthetic triacylglycerol (TAG) characterized by a specific regiochemical arrangement: docosahexaenoic acid (DHA, 22:6 n-3) occupies the sn-1 and sn-2 positions of the glycerol backbone, while oleic acid (OA, 18:1 n-9) is esterified at the sn-3 position . With a molecular formula of C65H102O5 and a monoisotopic mass of 962.77, this compound features a total of 13 defined double bonds, 12 of which originate from the two DHA chains, making it a highly unsaturated lipid standard . As a precisely defined molecular species, it serves as a critical reference material for lipidomics, a model substrate for lipase specificity studies, and a valuable component in investigations of structured lipid oxidation and biological activity related to specific fatty acid positional distribution [1].

Why 1,2-Didocosahexaenoyl-3-oleoyl Glycerol Cannot Be Substituted with Other DHA/Oleic Acid-Containing Triacylglycerols


In research and industrial applications involving structured lipids, generic substitution based solely on fatty acid composition is scientifically unsound due to the profound influence of regiochemistry on a compound's physicochemical properties and biological fate. The specific positional distribution of DHA at sn-1,2 versus sn-3 dictates its susceptibility to enzymatic hydrolysis by gastric and pancreatic lipases, which exhibit strict regioselectivity for the primary (sn-1,3) ester bonds . Furthermore, the spatial arrangement of highly unsaturated DHA chains adjacent to one another (sn-1,2) versus being separated by an oleic acid at the sn-2 position (as in 1,3-DHA-2-OA analogs) directly impacts the molecule's oxidative stability profile, a critical parameter for shelf-life and experimental reproducibility [1]. Consequently, the use of an undefined mixture of TAGs or a regioisomer with an alternative DHA distribution (e.g., 1,2-dioleoyl-3-docosahexaenoyl-rac-glycerol, CAS 116198-39-1) introduces uncontrolled variables that can compromise the validity of mechanistic studies and the consistency of formulated products.

Quantitative Comparative Evidence for 1,2-Didocosahexaenoyl-3-oleoyl Glycerol vs. Closest Analogs


Oxidative Stability: Enhanced Resistance of DHA/Oleic Acid Mixed TAGs vs. High-Linoleic Acid TAGs

The target compound, characterized by a combination of DHA and oleic acid, belongs to a class of triacylglycerols (TAGs) that demonstrate superior oxidative stability compared to TAGs rich in linoleic acid. This is a class-level inference based on comparative studies of TAG mixtures with similar fatty acid profiles. Specifically, research indicates that TAGs containing DHA and oleic acid as primary components are oxidatively more stable in aqueous solutions than TAGs where linoleic acid is the dominant polyunsaturated fatty acid (PUFA) [1]. Furthermore, the incorporation of oleic acid into a DHA-containing TAG molecule has been shown to enhance its resistance to oxidation [1].

Oxidative Stability Lipid Oxidation Structured Lipids

Regiochemical Specificity: Differentiation from 1,2-Dioleoyl-3-docosahexaenoyl-rac-glycerol

The compound's primary differentiation is its unique regioisomeric structure, which directly impacts its behavior as a substrate for lipases. The target compound has DHA at the sn-1 and sn-2 positions . Its closest analog, 1,2-dioleoyl-3-docosahexaenoyl-rac-glycerol (CAS 116198-39-1), has an inverted configuration with oleic acid at sn-1,2 and DHA at sn-3 . This is a direct structural comparison. Since human digestive lipases (pancreatic and gastric) preferentially hydrolyze fatty acids at the sn-1 and sn-3 positions, the target compound would primarily release DHA upon initial hydrolysis, whereas the analog would primarily release oleic acid. This leads to divergent biological fates and physiological effects.

Lipase Specificity Regiochemistry Enzymatic Hydrolysis

Analytical Distinction: Differential LC-MS/MS Detection vs. Common TAGs

The target compound, as a well-defined molecular species, serves as a critical standard for lipidomic analysis. This is a class-level inference regarding the analytical challenges of complex lipid mixtures. Its unique combination of fatty acyl chains yields a specific precursor and product ion profile in tandem mass spectrometry (LC-MS/MS) that is distinct from more abundant or less-defined TAG mixtures. The use of a pure, regiospecific standard is essential for accurate quantification and identification in complex biological matrices, as numerous isomeric TAGs generate essentially identical fragmentation spectra and are not always resolved by liquid chromatography alone [1].

Lipidomics LC-MS/MS Analytical Standards

Optimal Research and Industrial Applications for 1,2-Didocosahexaenoyl-3-oleoyl Glycerol Based on Quantitative Evidence


Lipase Specificity and Digestion Modeling

This compound is the definitive substrate for studying the sn-1,3 regioselectivity of lipases (e.g., porcine pancreatic lipase, Rhizomucor miehei lipase). Its defined structure, with DHA at sn-1,2 and oleic acid at sn-3, allows researchers to precisely track the release of DHA versus oleic acid upon hydrolysis, a feature not achievable with its 1,2-oleoyl-3-DHA regioisomer (CAS 116198-39-1) . This is crucial for modeling the digestion of structured lipids designed for targeted delivery of n-3 PUFAs [1].

Lipidomics Method Development and Quantification

As a highly pure and structurally defined molecular species, it serves as an essential external standard for developing and validating LC-MS/MS methods aimed at quantifying DHA-containing TAGs in biological samples (e.g., plasma, tissues). Its unique MS/MS fingerprint and chromatographic retention time allow for the creation of precise calibration curves, enabling the accurate quantification of similar, less-defined TAG species in complex lipid extracts . This is not possible using generic fish oil mixtures which contain hundreds of undefined TAGs .

Oxidation Studies of Polyunsaturated Structured Lipids

This compound is a well-defined model molecule for investigating the oxidative stability of mixed-chain TAGs. Evidence indicates that the incorporation of oleic acid into a DHA-containing TAG enhances its oxidative stability compared to TAGs with a higher proportion of linoleic acid . Using this pure compound allows for controlled studies on the kinetics of hydroperoxide formation and the identification of specific oxidation products arising from the DHA and oleic acid moieties, without interference from other lipid species.

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